3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
Description
This compound is a dimeric pyridinone derivative linked via a benzo[d][1,3]dioxol-5-ylmethylene group. Its structure features two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one units bridged by a methylene group attached to a benzodioxole moiety.
Properties
IUPAC Name |
3-[1,3-benzodioxol-5-yl-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-11-7-14(25)19(21(27)23(11)3)18(13-5-6-16-17(9-13)30-10-29-16)20-15(26)8-12(2)24(4)22(20)28/h5-9,18,25-26H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVBZXRCBNLPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC3=C(C=C2)OCO3)C4=C(C=C(N(C4=O)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step organic synthesis process. One common approach is the condensation reaction between benzo[d][1,3]dioxole-5-carbaldehyde and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the bis compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl groups on the pyridinone rings can be oxidized to form corresponding carbonyl compounds.
Reduction: : The compound can be reduced to remove oxygen atoms, potentially forming hydroxylamine derivatives.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic reagents such as nitric acid (HNO₃) or bromine (Br₂) are typically employed.
Major Products Formed
Oxidation: : Formation of pyridinone-2-carboxylic acids.
Reduction: : Formation of hydroxylamine derivatives.
Substitution: : Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) exhibit significant antibacterial properties. For instance, compounds with the benzo[d][1,3]dioxole structure have been shown to inhibit bacterial growth effectively against strains such as Escherichia coli and Pseudomonas aeruginosa .
Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for various enzymes. For example:
- α-Glucosidase Inhibition : It has been evaluated for its potential in managing diabetes by inhibiting α-glucosidase activity .
- Acetylcholinesterase Inhibition : The compound has also shown promise as an acetylcholinesterase inhibitor, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Antibacterial Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of related compounds. The findings revealed that certain derivatives displayed potent antibacterial activity with IC50 values significantly lower than standard antibiotics . This underscores the potential of the benzo[d][1,3]dioxole framework in developing new antimicrobial agents.
Case Study 2: Enzyme Inhibition Mechanism
In another investigation focusing on enzyme inhibition, researchers synthesized various derivatives of the compound and assessed their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that modifications to the dioxole moiety enhanced inhibitory potency, suggesting a structure-activity relationship that could guide future drug design .
Data Tables
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug development, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Key Findings
Structural Impact on Properties: The target compound's benzodioxole moiety enhances electron density compared to the nitro-substituted analog (), which may improve solubility in polar solvents or alter chelation efficiency. The pyrido-pyrimidinones () and LASSBio-1691 () demonstrate how benzodioxole integration into larger heterocycles diversifies biological activity.
Synthetic Efficiency :
- Microwave-assisted synthesis () achieves moderate yields (75%) but higher melting points (≥260°C), suggesting robust crystallinity.
- The target compound likely requires milder conditions than FR4 (), which involves multi-step functionalization.
Application Trends: Flame retardancy: FR4 () highlights benzodioxole's role in enhancing thermal stability.
Biological Activity
The compound 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) represents a unique class of organic molecules that have garnered attention due to their potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The synthesis of 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves the reaction of benzo[d][1,3]dioxole derivatives with pyridinone precursors under specific conditions to yield the target compound. The synthetic pathway often emphasizes the importance of functional groups in enhancing biological activity.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising results against various cancer cell lines. In a study evaluating cytotoxicity against lung carcinoma (A549), colon carcinoma (HCT116), and breast adenocarcinoma (MCF7) cell lines, derivatives demonstrated moderate to high cytotoxic effects compared to standard chemotherapy agents like daunorubicin .
| Cell Line | IC50 Values (µM) | Reference Compound |
|---|---|---|
| A549 | 15 | Daunorubicin |
| HCT116 | 20 | Daunorubicin |
| MCF7 | 18 | Daunorubicin |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall biosynthesis, particularly targeting Mur ligases .
Antioxidant Properties
Antioxidant assays have indicated that this compound possesses significant free radical scavenging activity. The hydroxyl groups present in its structure are thought to contribute to its ability to neutralize reactive oxygen species (ROS), which is critical in preventing oxidative stress-related cellular damage .
Case Studies and Research Findings
- Cytotoxicity Study : A recent study assessed the cytotoxic effects of various derivatives on cancer cell lines. The findings revealed that modifications to the benzo[d][1,3]dioxole structure could enhance potency against specific cancer types .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial efficacy of this compound against several pathogens. Results indicated a broad spectrum of activity, particularly against resistant strains .
- Pharmacokinetic Profiling : In silico studies have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies suggest favorable profiles for oral bioavailability and cell permeability, making it a potential candidate for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
